

An In-depth Technical Guide to Levodropropizine-d8: Chemical Structure, Properties, and Analysis

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Compound of Interest		
Compound Name:	Levodropropizine-d8	
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This technical guide provides a comprehensive overview of **Levodropropizine-d8**, a deuterated analog of the peripherally acting antitussive agent, Levodropropizine. This document details its chemical structure, physicochemical properties in comparison to its non-deuterated counterpart, and relevant experimental protocols for its synthesis and analysis. Furthermore, it elucidates the pharmacological mechanism of Levodropropizine through a detailed signaling pathway diagram.

Chemical Structure and Identity

Levodropropizine-d8 is a stable isotope-labeled form of Levodropropizine, where eight hydrogen atoms on the piperazine ring have been replaced by deuterium atoms.[1] This isotopic labeling makes it an ideal internal standard for pharmacokinetic and bioanalytical studies involving Levodropropizine, as it is chemically identical to the parent drug but distinguishable by mass spectrometry.[2][3]

Levodropropizine:

- IUPAC Name: (2S)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol[4]
- Molecular Formula: C13H20N2O2[4]



Canonical SMILES: C1CN(CCN1CC(CO)O)C2=CC=CC[1]

Levodropropizine-d8:

- IUPAC Name: (2S)-3-(4-phenylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)propane-1,2-diol[1]
- Molecular Formula: C13H12D8N2O2[3]
- Isomeric SMILES: [2H]C1(C(N(C(C(N1C--INVALID-LINK--O)([2H])[2H])([2H])
 [2H])C2=CC=CC=C2)([2H])[2H])[2H][1]

Physicochemical Properties

The following tables summarize the key physicochemical properties of Levodropropizine and **Levodropropizine-d8**.

Table 1: General Physicochemical Properties

Property	Levodropropizine	Levodropropizine-d8
Molecular Weight	236.31 g/mol [4][5][6]	244.36 g/mol [1][7]
Appearance	White to almost white powder or crystal[8][9]	White to off-white solid[10]
Melting Point	98-100 °C or 103.0 to 107.0 °C[8]	Not available
Boiling Point (Predicted)	412.7±34.0 °C	Not available
pKa (Strongest Acidic)	14[11]	Not available
logP	0.63[11]	Not available

Table 2: Solubility Properties



Solvent	Levodropropizine	Levodropropizine-d8
Water	Slightly soluble	Not available
Methanol	Freely soluble	Not available
Ethanol (96%)	Slightly soluble	Not available
Dilute Acetic Acid	Freely soluble	Not available
DMSO	Very soluble[9]	Not available

Experimental Protocols

This section provides detailed methodologies for the synthesis of Levodropropizine, a general approach for **Levodropropizine-d8** synthesis, and a bioanalytical method for quantification.

Synthesis of Levodropropizine

The following protocol is adapted from published synthesis techniques.[12][13]

Objective: To synthesize Levodropropizine from N-phenylpiperazine and (R)-(-)-3-chloro-1,2-propanediol.

Materials:

- N-phenylpiperazine
- (R)-(-)-3-chloro-1,2-propanediol
- Sodium hydroxide (catalyst)
- Water (reaction medium)
- Dichloromethane (for purification)
- Purified water (for purification)
- Reaction vessel with reflux condenser and stirrer.



Standard laboratory glassware

Procedure:

- Reaction Setup: In a suitable reaction vessel, add N-phenylpiperazine, (R)-(-)-3-chloro-1,2-propanediol, and water as the reaction medium. The molar ratio of N-phenylpiperazine to R-(-)-3-chloro-1,2-propanediol is typically 1:0.6-0.8.[13]
- Catalyst Addition: Prepare an aqueous solution of sodium hydroxide and add it to the reaction mixture.
- Reflux: Heat the mixture to reflux and maintain for several hours with constant stirring.
- Work-up: After the reaction is complete, cool the mixture. The crude Levodropropizine is then subjected to a purification process.
- Purification: The crude product is purified by recrystallization using a solvent system such as
 dichloromethane and purified water.[13] The weight ratio of crude Levodropropizine to
 dichloromethane to purified water is approximately 1:2-5:1-3.[13]
- Isolation and Drying: The purified crystals of Levodropropizine are filtered, washed, and dried under vacuum to yield the final product.

Note on **Levodropropizine-d8** Synthesis: The synthesis of **Levodropropizine-d8** would follow a similar procedure, utilizing a deuterated starting material, such as phenylpiperazine-d8, in place of N-phenylpiperazine.

Quantification of Levodropropizine in Plasma by UPLC-MS/MS

This protocol is based on a method used for pharmacokinetic studies.[2]

Objective: To determine the concentration of Levodropropizine in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with **Levodropropizine-d8** as an internal standard.

Materials and Equipment:



- UPLC system coupled with a triple quadrupole mass spectrometer
- C18 analytical column
- Levodropropizine and Levodropropizine-d8 analytical standards
- Plasma samples
- Acetonitrile
- Formic acid
- Ammonium formate
- · Milli-Q water

Procedure:

- Sample Preparation:
 - To a 100 μL aliquot of plasma, add a known concentration of Levodropropizine-d8 internal standard solution.
 - Precipitate the plasma proteins by adding a suitable volume of acetonitrile.
 - Vortex the mixture and then centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
- Chromatographic Conditions:
 - Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
 - Flow Rate: A typical flow rate is around 0.4 mL/min.

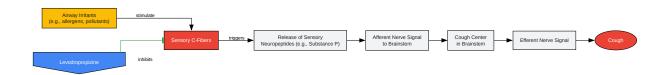


- o Column Temperature: Maintained at a constant temperature, for example, 40 °C.
- Injection Volume: A small volume, typically 2-5 μL.
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Levodropropizine and Levodropropizine-d8.
 - Levodropropizine: m/z 237.10 → 119.90[2]
 - **Levodropropizine-d8**: m/z 245.20 → 119.90[2]
- Quantification:
 - Construct a calibration curve by plotting the peak area ratio of Levodropropizine to
 Levodropropizine-d8 against the concentration of the calibration standards.
 - Determine the concentration of Levodropropizine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Pharmacological Mechanism and Signaling Pathway

Levodropropizine is a peripherally acting antitussive that does not exert its effect on the central nervous system. Its mechanism of action is primarily through the inhibition of sensory C-fibers in the respiratory tract.[14] This inhibition leads to a reduction in the release of sensory neuropeptides, such as Substance P, which are involved in mediating the cough reflex. Additionally, Levodropropizine has been shown to have an affinity for H1-histaminic and alphaadrenergic receptors.[11]





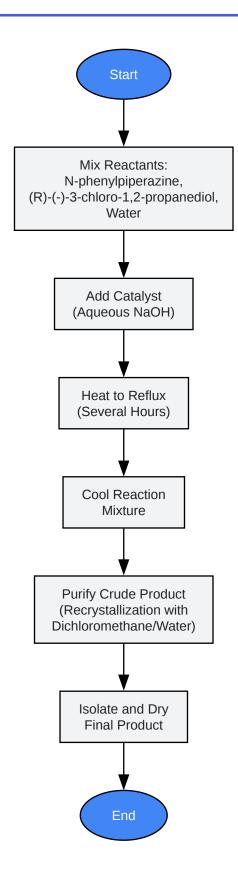
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Caption: Mechanism of action of Levodropropizine.

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for the synthesis and analysis of Levodropropizine and a logical diagram for a competitive receptor binding assay.

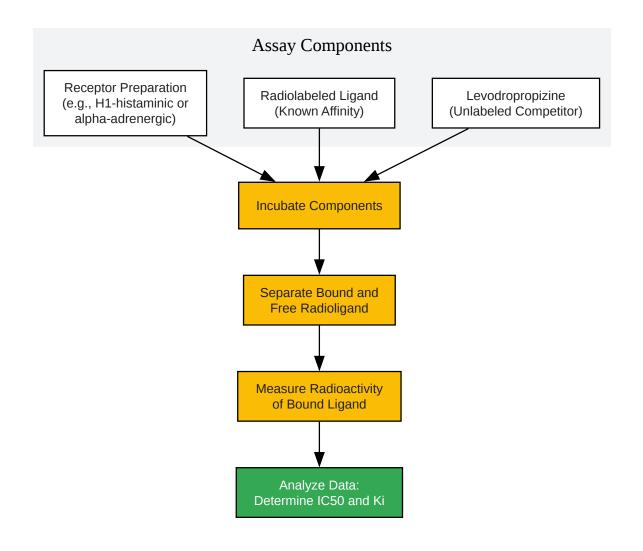




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Caption: Workflow for the synthesis of Levodropropizine.





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